molecular formula C16H19N B14567060 2,4-Dimethyl-3-(pent-1-EN-1-YL)quinoline CAS No. 61736-56-9

2,4-Dimethyl-3-(pent-1-EN-1-YL)quinoline

Cat. No.: B14567060
CAS No.: 61736-56-9
M. Wt: 225.33 g/mol
InChI Key: LNWSZXAVVUWGIC-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-(pent-1-EN-1-YL)quinoline: is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with methyl groups at the 2 and 4 positions and a pent-1-en-1-yl substituent at the 3 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-3-(pent-1-EN-1-YL)quinoline typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. The reaction involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. For this specific compound, the starting materials would include 2,4-dimethylaniline and pent-1-en-1-one. The reaction is carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of catalysts such as Lewis acids (e.g., aluminum chloride) can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-3-(pent-1-EN-1-YL)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5 and 8 positions, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Brominated or nitrated quinoline derivatives.

Scientific Research Applications

2,4-Dimethyl-3-(pent-1-EN-1-YL)quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3-(pent-1-EN-1-YL)quinoline involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. The compound may also inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylquinoline: Lacks the pent-1-en-1-yl substituent, making it less hydrophobic.

    3-(Pent-1-EN-1-YL)quinoline: Lacks the methyl groups at the 2 and 4 positions, affecting its electronic properties.

Uniqueness

2,4-Dimethyl-3-(pent-1-EN-1-YL)quinoline is unique due to the combination of its substituents, which confer specific electronic and steric properties. These properties enhance its biological activity and make it a valuable compound for research and industrial applications.

Properties

CAS No.

61736-56-9

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

2,4-dimethyl-3-pent-1-enylquinoline

InChI

InChI=1S/C16H19N/c1-4-5-6-9-14-12(2)15-10-7-8-11-16(15)17-13(14)3/h6-11H,4-5H2,1-3H3

InChI Key

LNWSZXAVVUWGIC-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC1=C(C2=CC=CC=C2N=C1C)C

Origin of Product

United States

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